molecular formula C26H44NNaO5S B12324644 sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

Cat. No.: B12324644
M. Wt: 505.7 g/mol
InChI Key: YAERYJYXPRIDTO-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Taurolithocholic acid sodium salt is synthesized by conjugating lithocholic acid with taurine. The reaction typically involves the activation of the carboxyl group of lithocholic acid, followed by its reaction with taurine in the presence of a coupling agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for taurolithocholic acid sodium salt are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of activation and conjugation, with additional purification steps to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Taurolithocholic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of taurolithocholic acid sodium salt. These derivatives can have different biological activities and properties .

Scientific Research Applications

Taurolithocholic acid sodium salt is widely used in scientific research for its role in bile acid physiology and pathophysiology. Some of its applications include:

Mechanism of Action

Taurolithocholic acid sodium salt primarily exerts its effects by interacting with bile acid receptors and transporters. It influences lipid metabolism, cholesterol homeostasis, and bile acid signaling pathways. The compound’s mechanism of action involves its role in lipid digestion and absorption in the gastrointestinal tract .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to taurolithocholic acid sodium salt include:

  • Taurocholic acid sodium salt
  • Sodium taurochenodeoxycholate
  • Sodium tauroursodeoxycholate
  • Taurolithocholic acid 3-sulfate disodium salt
  • Lithocholic acid

Uniqueness

Taurolithocholic acid sodium salt is unique due to its potent cholestatic properties and its role as a calcium ion agonist. Its specific interactions with bile acid receptors and transporters set it apart from other similar compounds .

Properties

IUPAC Name

sodium;2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAERYJYXPRIDTO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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